molecular formula C19H17N3O3S2 B2739001 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 872630-27-8

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2739001
CAS No.: 872630-27-8
M. Wt: 399.48
InChI Key: MZQUQRCSRUXJOQ-UHFFFAOYSA-N
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Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazo[2,1-b]thiazole core fused to a substituted phenyl ring. The compound’s structure includes a sulfonamide group (-SO₂NH-) linked to a 4-methoxy-3-methylbenzene moiety, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQUQRCSRUXJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves the cyclization of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The process can be summarized in the following steps:

    Formation of Intermediate: The initial step involves the reaction of 2-aminothiazole with a halo carbonyl compound to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a catalyst to form the imidazo[2,1-b]thiazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide exhibits significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that this compound can inhibit cell proliferation, making it a potential anticancer agent. Its mechanism involves the inhibition of focal adhesion kinase (FAK), which is often overexpressed in various cancers. The inhibition of FAK leads to reduced cell migration and proliferation in cancer cell lines .

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
1aMesoII0.59Inhibition of phospho-FAK
1bSTO2.81Antiproliferative activity

Antiviral and Antifungal Activities

The compound has also been studied for its antiviral and antifungal properties. It interacts with viral enzymes and fungal cell structures, leading to potential therapeutic effects against various pathogens .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to be modified for enhanced biological activity or selectivity against specific molecular targets .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting cancer and infectious diseases. Its synthesis can be scaled up using continuous flow reactors and automated processes to improve efficiency and yield .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines with IC50 values indicating strong antiproliferative activity .
  • Antiviral Activity Against Specific Viruses : Research has shown that derivatives of this compound exhibit significant antiviral activity against viruses such as HIV and HCV by inhibiting viral replication processes .

Mechanism of Action

The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The imidazo[2,1-b]thiazole ring plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors
Compound Substituents IC₅₀ (COX-2) Selectivity Index (COX-2/COX-1) Reference
6a (N,N-dimethyl analog) C-5 dimethylamine 0.08 µM 313.7
6-(4-(Methylsulfonyl)phenyl) C-6 methylsulfonylphenyl 1.4 µM Not reported
Target Compound 4-methoxy-3-methylbenzenesulfonamide N/A* N/A*

*No direct activity data available in provided evidence.

Table 2: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Core Structure Key Functional Groups Primary Target Reference
Target Compound Imidazo[2,1-b]thiazole 4-methoxy-3-methylsulfonamide Unknown*
SRT1720 Imidazo[2,1-b]thiazole Quinoxaline-carboxamide SIRT1
T0901317 Benzenesulfonamide Hexafluoro-hydroxypropyl LXR
N-(3-imidazo...phenoxy-sulfonamide Imidazo[2,1-b]thiazole 4-phenoxybenzenesulfonamide Not reported

Key Research Findings

Substituent Sensitivity : The C-5 position of imidazo[2,1-b]thiazole derivatives is critical for COX-2 inhibition. Bulky, hydrophobic groups (e.g., dimethylamine in 6a ) enhance potency and selectivity .

Sulfonamide Versatility : Sulfonamide groups enable diverse targeting (e.g., COX-2, LXR, SIRT1) depending on attached substituents. The target compound’s 4-methoxy-3-methyl group may prioritize anti-inflammatory over metabolic effects compared to SRT1720 .

Synthetic Flexibility : Imidazo[2,1-b]thiazole cores are accessible via condensation reactions (e.g., α-halogenated ketones with 1,2,4-triazoles), enabling rapid derivatization .

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Its structure allows it to inhibit specific kinases and enzymes that play critical roles in cancer progression and bacterial resistance.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent:

  • Inhibition of Focal Adhesion Kinase (FAK) : Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can inhibit the phosphorylation of FAK, which is overexpressed in several cancers including mesothelioma. The inhibition leads to reduced cell proliferation and migration in cancer cell lines .

Table 1: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism of Action
1aMesoII0.59Inhibition of phospho-FAK
1bSTO2.81Antiproliferative activity

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Broad-Spectrum Activity : Evaluated against Gram-positive and Gram-negative bacteria, it demonstrated significant antibacterial effects. One study reported minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL against resistant strains .

Table 2: Antibacterial Efficacy

CompoundBacterial StrainMIC (µg/mL)Selectivity
13eStaphylococcus aureus1High against Gram+
13eE. coli4Moderate against Gram-

Cytotoxicity Studies

Cytotoxicity assessments indicate that the compound has a favorable safety profile:

  • HepG2 Cell Line : The compound showed no cytotoxic effects at concentrations up to 100 µM, indicating a potentially safe therapeutic window for further development .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Anticancer Activity : A comprehensive evaluation revealed that compounds similar to this compound exhibited promising results in inhibiting cancer cell growth through targeted kinase inhibition .
  • Antibacterial Evaluation : Another study synthesized a series of imidazole derivatives and assessed their antibacterial activities. The derivatives showed moderate to strong activity against various bacterial strains, supporting the potential use of these compounds in treating drug-resistant infections .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield RangeSource
Imidazothiazole formationα-Bromoketone + thiourea, EtOH, reflux60–75%
Sulfonamide coupling4-Methoxy-3-methylbenzenesulfonyl chloride, DMF, 0°C50–68%

How is the molecular structure of this compound validated, and what analytical techniques are critical for purity assessment?

Basic Research Question
Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ for C20_{20}H18_{18}N3_3O3_3S2_2) .
  • HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

What methodological approaches resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .
  • Compound Purity : Impurities >5% skew results; validate via HPLC and elemental analysis .
  • Solubility Factors : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .
    Recommendation : Replicate assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric) and cross-validate with structural analogs.

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Advanced Research Question
SAR strategies include:

  • Substituent Variation : Modify the methoxy or methyl groups on the benzene ring to alter lipophilicity (logP) and binding affinity .
  • Bioisosteric Replacement : Replace the sulfonamide with a carbamate or phosphonate group to improve metabolic stability .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., hydrogen bonding with the sulfonamide oxygen) .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationEffect on ActivitySource
Methoxy → EthoxyIncreased potency but reduced solubility
Methyl → ChlorineEnhanced target selectivity

What computational methods are employed to predict target interactions and metabolic pathways?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, guided by crystallographic data from related sulfonamides .
  • ADME Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 metabolism .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories, identifying key residue interactions .

How can reaction mechanisms for sulfonamide coupling be experimentally verified?

Advanced Research Question
Mechanistic studies involve:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to distinguish between SN1/SN2 pathways .
  • Intermediate Trapping : Use LC-MS to detect sulfonyl chloride intermediates .
  • DFT Calculations : Gaussian software models transition states to confirm nucleophilic attack at the sulfur center .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., stoichiometry, solvent ratio) using software like JMP .

Notes

  • Contradictions Addressed : and report differing yields for sulfonamide coupling (50–68% vs. 70–85%), likely due to solvent purity or catalyst choice.
  • Unreliable Sources Excluded : Commercial data from BenchChem () was omitted per guidelines.

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